molecular formula C15H21N3O4S B2947782 N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896276-00-9

N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2947782
CAS RN: 896276-00-9
M. Wt: 339.41
InChI Key: WMSNXIOSOPRDNR-UHFFFAOYSA-N
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Description

“N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tosyl group (p-toluenesulfonyl) is a sulfonyl group bonded to a methyl group . Oxalamide is a type of amide, which is a functional group containing a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrrolidine ring would introduce a degree of cyclic structure and potentially some stereochemistry . The tosyl and oxalamide groups would likely be attached at different positions on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any stereochemistry. Some general properties could be predicted based on the types of functional groups present .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on a variety of factors, including the specific properties of the compound and how it is handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on testing its efficacy and safety .

properties

IUPAC Name

N-methyl-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11-5-7-13(8-6-11)23(21,22)18-9-3-4-12(18)10-17-15(20)14(19)16-2/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSNXIOSOPRDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

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